5,7-Difluoro-4-hydroxyquinoline
Overview
Description
5,7-Difluoro-4-hydroxyquinoline is a chemical compound with the empirical formula C9H5F2NO . It is a member of the quinoline family, which are heterocyclic aromatic compounds with a two-ring structure .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . There are also novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system, which is a bicyclic compound that consists of a benzene ring fused with a pyridine ring . The compound has two fluorine atoms and one hydroxyl group attached to the quinoline ring .Chemical Reactions Analysis
The chemistry of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical and Chemical Properties Analysis
The molecular weight of this compound is 181.14 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Insights from Hydroxyquinoline Derivatives Research
Medicinal Chemistry Applications : Hydroxyquinoline derivatives have garnered attention for their broad spectrum of biological activities. These compounds have been explored for their potential in treating life-threatening diseases, including cancer, HIV, and neurodegenerative disorders, due to their metal chelation properties. Synthetic modifications aim to develop more potent drugs targeting various therapeutic areas such as anti-proliferative, anti-microbial, anti-fungal, and anti-viral treatments, as well as neurodegenerative disease management (Gupta, Luxami, & Paul, 2021).
Photochemical Studies : Investigations into hydrogen atom transfer in ammonia-wire and water-wire clusters attached to the aromatic scaffold molecule 7-hydroxyquinoline (7HQ) have shed light on the excited-state reactions facilitated by these structures. These studies contribute to understanding the photochemical properties of hydroxyquinoline derivatives, relevant for developing novel photoresponsive materials (Manca, Tanner, & Leutwyler, 2005).
Organic Light-Emitting Diodes (OLEDs) : The structural design and synthesis of BODIPY-based organic semiconductors, including hydroxyquinoline derivatives, for application in OLED devices highlight their potential in organic optoelectronics. These materials serve as platforms for sensors, organic thin-film transistors, and organic photovoltaics, indicating a versatile application scope beyond medicinal uses (Squeo & Pasini, 2020).
Analytical Chemistry : Hydroxyquinoline derivatives have been utilized as reversible indicators in titrations, demonstrating their analytical applications. Their ability to detect the end-points sharply in various titrations underscores the utility of hydroxyquinolines in analytical methodologies (Belcher, 1949).
Safety and Hazards
Future Directions
Fluorinated quinolines, including 5,7-Difluoro-4-hydroxyquinoline, have found application in agriculture, and also as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, to which this compound belongs, have been used in the development of synthetic antimalarial drugs . They have also shown inhibitory effects on various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Properties
IUPAC Name |
5,7-difluoro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWPJMXBHHTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656135 | |
Record name | 5,7-Difluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-43-0 | |
Record name | 5,7-Difluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 874804-43-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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